1-{2-[3-(Methoxymethyl)-2-nitrophenyl]ethenyl}pyrrolidine
Description
1-{2-[3-(Methoxymethyl)-2-nitrophenyl]ethenyl}pyrrolidine is a nitroaromatic pyrrolidine derivative characterized by a pyrrolidine ring connected via an ethenyl (-CH=CH-) bridge to a 2-nitrophenyl group substituted with a methoxymethyl (-CH2OCH3) moiety at the 3-position.
Properties
CAS No. |
507455-97-2 |
|---|---|
Molecular Formula |
C14H18N2O3 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
1-[2-[3-(methoxymethyl)-2-nitrophenyl]ethenyl]pyrrolidine |
InChI |
InChI=1S/C14H18N2O3/c1-19-11-13-6-4-5-12(14(13)16(17)18)7-10-15-8-2-3-9-15/h4-7,10H,2-3,8-9,11H2,1H3 |
InChI Key |
YCZYEHZFRFRXDH-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C(=CC=C1)C=CN2CCCC2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{2-[3-(Methoxymethyl)-2-nitrophenyl]ethenyl}pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution Reactions: The phenyl group is introduced through substitution reactions, where the methoxymethyl and nitro groups are added to the aromatic ring.
Ethenyl Group Addition: The final step involves the addition of the ethenyl group to the pyrrolidine ring, completing the synthesis of the compound.
Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
1-{2-[3-(Methoxymethyl)-2-nitrophenyl]ethenyl}pyrrolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-{2-[3-(Methoxymethyl)-2-nitrophenyl]ethenyl}pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-{2-[3-(Methoxymethyl)-2-nitrophenyl]ethenyl}pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring and the substituted phenyl group allow the compound to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular pathways, influencing various biological processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The following compounds share key structural motifs with the target molecule, enabling comparative analysis:
1-[2-[2-Nitro-3-(phenylmethoxy)phenyl]ethenyl]pyrrolidine (CAS 122142-28-3)
- Substituents : 2-Nitro, 3-phenylmethoxy (-OCH2C6H5), ethenyl.
- Molecular Formula : C19H20N2O3 (MW: 324.38 g/mol).
- Comparison: Replaces the methoxymethyl group with a bulkier phenylmethoxy substituent. Commercial availability is noted, though the compound is currently out of stock .
1-{3-Ethoxy-4-nitrophenyl}pyrrolidine (CAS 347356-09-6)
- Substituents : 4-Nitro, 3-ethoxy (-OCH2CH3).
- Molecular Formula : C12H16N2O3 (MW: 236.27 g/mol).
- Comparison : The nitro group is at the 4-position instead of 2, and the substituent is ethoxy rather than methoxymethyl. This positional shift may reduce electronic conjugation with the ethenyl group, impacting photophysical properties or binding affinity.
3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione (Unspecified CAS)
- Substituents: Ethylamino-ethylidene, 2,4-dione.
- Molecular Formula : C9H13N3O2 (MW: 195.22 g/mol).
- Comparison: Features a pyrrolidine-2,4-dione core instead of a simple pyrrolidine ring. The presence of a dione moiety introduces hydrogen-bonding capability, while the ethylamino-ethylidene group may enhance antibacterial activity, as reported in .
Physicochemical Properties
*Estimated based on structural similarity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
